cis-9,10-Epoxyoctadecan-1-ol
CAS No.: 13980-12-6
Cat. No.: VC21007417
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 13980-12-6 | 
|---|---|
| Molecular Formula | C18H36O2 | 
| Molecular Weight | 284.5 g/mol | 
| IUPAC Name | 8-[(2S,3R)-3-octyloxiran-2-yl]octan-1-ol | 
| Standard InChI | InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3/t17-,18+/m1/s1 | 
| Standard InChI Key | FAEAERQPRQJZOC-MSOLQXFVSA-N | 
| Isomeric SMILES | CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCO | 
| SMILES | CCCCCCCCC1C(O1)CCCCCCCCO | 
| Canonical SMILES | CCCCCCCCC1C(O1)CCCCCCCCO | 
Introduction
Chemical Structure and Identification
Chemical Identity and Nomenclature
cis-9,10-Epoxyoctadecan-1-ol is recognized by several synonyms in scientific literature and chemical databases. The compound has been systematically identified with the following details:
Table 1: Chemical Identification Parameters
| Parameter | Information | 
|---|---|
| CAS Number | 13980-12-6 | 
| IUPAC Name | 8-[(2S,3R)-3-octyloxiran-2-yl]octan-1-ol | 
| Molecular Formula | C₁₈H₃₆O₂ | 
| Molecular Weight | 284.5 g/mol | 
| InChI | InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3/t17-,18+/m1/s1 | 
| InChIKey | FAEAERQPRQJZOC-MSOLQXFVSA-N | 
| SMILES | CCCCCCCC[C@@H]1C@@HCCCCCCCCO | 
The compound is also known by several alternative names in the scientific literature:
- 
cis-9,10-Epoxystearyl alcohol
 - 
Oleyl alcohol epoxide, cis-
 - 
9,10-Epoxy-1-octadecanol, cis-
 
Structural Characteristics
The structure of cis-9,10-Epoxyoctadecan-1-ol features a linear 18-carbon chain with two key functional groups:
- 
A three-membered epoxide (oxirane) ring between carbons 9 and 10 in the cis configuration
 - 
A primary hydroxyl group at carbon 1
 
The stereochemistry at the epoxide is (2S,3R), which determines many of its biological and chemical properties. The cis configuration of the epoxide creates a bend in the molecule's otherwise linear structure, which can impact its interactions with biological membranes and receptor proteins .
Physical and Chemical Properties
cis-9,10-Epoxyoctadecan-1-ol possesses a range of physical and chemical properties that influence its behavior in chemical reactions and biological systems.
Table 2: Physical and Chemical Properties
These physical properties highlight the compound's relatively high melting point, low volatility, and significant lipophilicity (LogP of 6.3), suggesting it would partition preferentially into lipid phases rather than aqueous environments .
Natural Occurrence and Sources
Plant Sources
cis-9,10-Epoxyoctadecan-1-ol has been identified in several plant species through various analytical techniques, primarily GC-MS analysis. Significant plant sources include:
- 
Papaver somniferum L. (Poppy seed): The ethanol extract of poppy seeds revealed the presence of cis-9,10-Epoxyoctadecan-1-ol at 7.43% of the total composition, making it one of the major components identified in the GC-MS analysis .
 - 
Benincasa hispida: GC-HRMS analysis of Benincasa hispida extract detected cis-9,10-Epoxyoctadecan-1-ol as a significant component with characteristic mass spectral features .
 - 
Cheilosoria mysurensis: Identified as one of the major compounds in this fern species extract, contributing to its biological activities.
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Epilobium angustifolium (Fireweed): The compound has been detected in bioactive extracts of this plant, where it may contribute to the plant's antioxidant, antifungal, and anti-inflammatory properties.
 
Marine and Fungal Sources
The compound has also been identified in marine organisms and fungi:
- 
Cypraea arabica (Gastropod): GC-MS analysis of methanol extract from the whole body tissue of this marine gastropod revealed the presence of cis-9,10-Epoxyoctadecan-1-ol among 23 active compounds identified .
 - 
Mushroom extracts: The compound was identified in the F12 fraction of AAEA extract from edible mushrooms, where it was present alongside other bioactive compounds with potential antioxidant and anticancer properties .
 - 
Freshwater crab (Spiralothelphusa sp.) burrow soil: Detected among the compounds with potential anti-fungal activity in extracts from crab burrow soil .
 
These diverse natural sources suggest that cis-9,10-Epoxyoctadecan-1-ol may play various ecological roles in different organisms and ecosystems .
Analytical Methods for Detection and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has been the primary analytical technique used for the identification and quantification of cis-9,10-Epoxyoctadecan-1-ol in various natural extracts. The compound shows characteristic mass spectral fragmentation patterns that enable its reliable identification:
Table 3: GC-MS Characteristic Parameters
| Parameter | Value | 
|---|---|
| Key Fragment Ions (m/z) | 55, 69, 81, 95, 111, 123, 143, 155, 171 | 
| Characteristic Base Peak | m/z 171 | 
| Retention Time | Variable depending on GC conditions, typically observed around 18.00 min in standard protocols | 
In GC-MS studies of Papaver somniferum extract, the compound was detected with a retention time of 18.00 min and constituted 7.43% of the total peak area, indicating its significant presence in the extract . The mass spectral fragmentation pattern, particularly the presence of fragment ions at m/z 55, 69, 81, and 95, is consistent with the fragmentation of long-chain epoxy alcohols .
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy has been employed to identify functional groups in extracts containing cis-9,10-Epoxyoctadecan-1-ol. Characteristic IR absorption bands associated with this compound include:
- 
O-H stretching vibration (3200-3600 cm⁻¹) from the hydroxyl group
 - 
C-H stretching vibrations (2800-3000 cm⁻¹) from the aliphatic chain
 - 
C-O stretching vibrations (1050-1150 cm⁻¹) from the epoxide ring
 - 
C-O stretching (1050-1200 cm⁻¹) from the primary alcohol
 
These spectral features contribute to the identification and structural confirmation of cis-9,10-Epoxyoctadecan-1-ol in complex mixtures .
Research Findings and Current Studies
Recent research on cis-9,10-Epoxyoctadecan-1-ol has focused on several key areas:
Phytochemical Analysis and Natural Source Identification
Multiple studies have focused on identifying and quantifying cis-9,10-Epoxyoctadecan-1-ol in various plant and marine extracts. A comprehensive study of Papaver somniferum seed extract identified the compound as constituting 7.43% of the total volatile compounds detected by GC-MS analysis . Similar analyses have been conducted on extracts from marine gastropods, mushrooms, and other plant species, establishing the widespread occurrence of this compound in nature .
Bioactivity Screening
Current research has evaluated the biological activities of extracts containing cis-9,10-Epoxyoctadecan-1-ol, particularly focusing on:
- 
Antimicrobial activity: Studies have demonstrated significant inhibition of bacterial growth by extracts containing this compound, supporting its potential as an antimicrobial agent .
 - 
Anticancer properties: Research on mushroom extracts containing cis-9,10-Epoxyoctadecan-1-ol has shown promising activity against multiple cancer cell lines, suggesting potential applications in cancer therapy .
 - 
Antioxidant capacity: Extracts containing this compound have demonstrated significant radical scavenging activity in various assay systems, indicating potential applications in managing oxidative stress .
 
Structure-Activity Relationship Studies
Research examining the relationship between the structural features of cis-9,10-Epoxyoctadecan-1-ol and its biological activities has suggested that:
- 
The epoxide group provides a reactive site for interactions with biological nucleophiles, potentially contributing to its antimicrobial effects
 - 
The long aliphatic chain facilitates membrane interactions and penetration
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The terminal hydroxyl group enhances water solubility while maintaining sufficient lipophilicity for biological membrane interactions
 
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